2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide
Description
Properties
IUPAC Name |
N-[3-[(2-bromoacetyl)amino]phenyl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c17-11-16(21)19-14-8-4-7-13(10-14)18-15(20)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMCDPLWNYWGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide typically involves the reaction of 2-bromoacetamide with 3-aminophenyl-2-phenylacetate. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms such as carboxylic acids or ketones.
Reduction Products: Reduced forms such as primary or secondary amines.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block in Organic Synthesis : 2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide serves as an essential intermediate in the synthesis of various organic compounds.
- Reagent in Chemical Reactions : It is utilized in diverse chemical reactions due to its ability to participate in nucleophilic substitutions and coupling reactions.
2. Biology
- Proteomics Research : This compound is employed to study protein interactions and functions, particularly in understanding signaling pathways affected by tyrosine kinases.
3. Medicine
- Anticancer Potential : Studies have shown that it inhibits tyrosine kinase activity, crucial for cancer cell proliferation. For instance, it has demonstrated significant efficacy against various cancer cell lines in multicellular spheroid models .
- Antimicrobial Activity : The compound exhibits potential against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial therapies.
Therapeutic Applications
Given its biological activities, this compound is being investigated for several therapeutic applications:
Anticancer Screening
A notable study evaluated the anticancer activity of this compound using multicellular spheroids. The results indicated a significant reduction in tumor growth across multiple cancer types, supporting its potential as a therapeutic agent.
Antimicrobial Efficacy
Research on structurally similar compounds indicated that this compound could penetrate bacterial membranes effectively due to its lipophilicity, enhancing its antimicrobial action against resistant strains .
Mechanism of Action
The mechanism of action of 2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide involves its interaction with specific molecular targets. The bromine atom and phenylacetyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or proteins by forming covalent bonds or through non-covalent interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The substitution pattern on the phenyl ring and the nature of the acetamide side chain critically influence the physicochemical and biological properties of bromoacetamides. Key analogs and their properties are summarized below:
Key Observations:
- Trifluoromethyl groups (e.g., 3-CF₃ or 4-CF₃) improve NMR sensitivity and receptor-binding specificity due to fluorine’s electronegativity and steric effects .
- Alkoxy chains (e.g., hexyloxy) increase lipophilicity (XLogP3 >4), enhancing blood-brain barrier penetration .
- Halogen positioning (ortho vs. para) affects electronic properties and reactivity. Para-substituted analogs often exhibit higher thermal stability .
Biological Activity
2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide is a chemical compound with the molecular formula C16H15BrN2O2. Its unique structure, featuring a bromine atom and a phenylacetyl group, has garnered attention in various fields of scientific research, particularly in proteomics and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound exhibits significant inhibition of tyrosine kinase activity, which is crucial for various cellular processes, including cell proliferation and differentiation . By inhibiting protein phosphorylation, it disrupts signaling pathways that are often upregulated in cancer cells, leading to reduced cell proliferation.
Anticancer Properties
Recent studies have indicated that this compound possesses promising anticancer properties. For instance, it has been evaluated in multicellular spheroid models to assess its efficacy against various cancer cell lines. The results demonstrated that the compound effectively decreased cell viability in several cancer types, suggesting its potential as a therapeutic agent .
Case Study: Anticancer Screening
A notable study involved screening a library of compounds for anticancer activity using multicellular spheroids. The findings revealed that this compound significantly inhibited tumor growth in vitro. The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate structural features with biological activity, confirming that the presence of the bromine atom enhances its efficacy against cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial potential. Research indicates that compounds with similar structural characteristics exhibit varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The lipophilicity imparted by the phenyl groups facilitates cellular membrane penetration, enhancing antimicrobial action .
Table: Biological Activity Summary
Therapeutic Applications
Given its biological activities, this compound is being investigated for various therapeutic applications:
- Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for further development in cancer treatments.
- Antimicrobial Agent : Potential use in developing new antimicrobial therapies due to its effectiveness against resistant strains.
Q & A
Q. Key Analytical Methods :
- NMR Spectroscopy : H and C NMR confirm substituent integration and electronic environments. For example, amide protons typically resonate at δ 8.5–10.0 ppm, while aromatic protons appear between δ 6.5–8.0 ppm .
- FTIR : Amide C=O stretches (~1650–1680 cm) and N–H bends (~3300 cm) validate the core structure .
- Single-Crystal XRD : Resolves molecular conformation, such as dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and difluorophenyl groups) and hydrogen-bonding networks (N–H⋯O, C–H⋯F) that stabilize crystal packing .
Advanced: How can structural modifications (e.g., halogen substitution) impact biological activity or binding affinity?
Q. Structure-Activity Relationship (SAR) Insights :
- Halogen Effects : Bromine at the phenylacetyl group enhances steric bulk and electrophilicity, potentially improving interactions with hydrophobic protein pockets. For example, 2-bromoacetamide derivatives show enhanced antiviral activity in docking studies against HIV-1 TAR RNA .
- Substituent Positioning : Fluorine at para positions increases metabolic stability, as seen in analogues like N-(2-bromo-4-fluorophenyl)acetamide, which resist oxidative degradation in hepatic microsomal assays .
- Data-Driven Design : Computational docking (e.g., AutoDock Vina) paired with in vitro assays can prioritize derivatives with optimal binding energies (e.g., ΔG ≤ −8.0 kcal/mol) .
Advanced: What strategies resolve contradictions in spectral data or crystallographic refinements?
Q. Contradiction Analysis :
- Spectral Mismatches : Discrepancies in H NMR shifts may arise from solvent polarity or tautomerism. For example, enol-keto tautomerism in acetamide derivatives can be resolved using deuterated DMSO-d to stabilize specific forms .
- Crystallographic Refinement : Disordered hydrogen atoms in XRD data are refined via riding models (e.g., N–H = 0.88 Å, C–H = 0.95–0.99 Å) with isotropic displacement parameters (1.2×Ueq) .
- Validation : Cross-checking with high-resolution mass spectrometry (HRMS) and DFT calculations (e.g., Gaussian09) ensures structural consistency .
Advanced: How can computational methods predict the compound’s pharmacokinetic or toxicological profile?
Q. In Silico Approaches :
- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., Lipinski’s rule compliance: MW ≤ 500, LogP ≤ 5) and blood-brain barrier permeability. For brominated acetamides, LogP values ~2.5–3.5 suggest moderate tissue penetration .
- Toxicity Screening : ProTox-II predicts hepatotoxicity (e.g., CYP450 inhibition) and mutagenicity based on structural alerts (e.g., bromine’s electrophilic potential) .
- Docking Studies : Molecular dynamics (e.g., GROMACS) simulate binding to targets like SARS-CoV-2 main protease (M), identifying key residues (e.g., His41, Cys145) for covalent interactions .
Advanced: What experimental protocols validate the compound’s anti-inflammatory or anticancer mechanisms?
Q. Biological Evaluation :
- In Vitro Assays :
- MTT Assay : IC values against cancer cell lines (e.g., MCF-7, HepG2) are determined at 48–72 hours, with derivatives showing IC = 5–20 µM .
- Enzyme Inhibition : COX-2 ELISA kits quantify inhibition (e.g., 60–80% at 10 µM) for anti-inflammatory potential .
- In Vivo Models : Xenograft studies in BALB/c mice (e.g., tumor volume reduction ≥50% at 10 mg/kg) validate efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
